4-(4-fluorobenzoyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide
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Overview
Description
The compound “4-(4-fluorobenzoyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide” is a chemical compound with the molecular formula C22H26FN2O3 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in the context of developing novel molecules for the management of Alzheimer’s disease . A library of 18 novel molecules was reported, which were rationally designed and synthesized employing known literature .Molecular Structure Analysis
The molecular structure of this compound includes a fluorobenzoyl group, a methoxybenzyl group, and a pyrrole-2-carboxamide group . The average mass of the molecule is 385.451 Da and the monoisotopic mass is 385.192200 Da .Scientific Research Applications
Subheading Synthesis and Biological Applications
4-(4-fluorobenzoyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide and its derivatives have been explored for various biological activities. For instance, a study reported the synthesis and evaluation of 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including derivatives with a similar structure to the compound . These compounds displayed notable anti-inflammatory and analgesic activities, comparable or even superior to indomethacin, in both acute and chronic animal models (Muchowski et al., 1985).
Antagonistic Activity on Receptors
Subheading Neuropharmacological Implications
In the realm of neuropharmacology, the derivatives of the molecule have shown promise. Research into the development of potent serotonin-3 (5-HT3) receptor antagonists identified that specific structural modifications, including the introduction of heteroaromatic rings like pyrrole, significantly influenced the receptor antagonistic activity. This research offers insights into the potential neuropharmacological applications of the compound and its derivatives (Harada et al., 1995).
Role in Orexin Receptor Mechanisms
Subheading Implications in Eating Disorders
Further research explored the compound's derivatives' role in modulating orexin receptors, which are crucial in regulating feeding, arousal, stress, and drug abuse. A study evaluated the effects of various compounds, including derivatives similar to the compound , as antagonists of the orexin-1 receptor (OX1R). The findings highlighted the significant role of OX1R mechanisms in compulsive food consumption, suggesting potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).
Future Directions
properties
IUPAC Name |
4-(4-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-26-17-8-2-13(3-9-17)11-23-20(25)18-10-15(12-22-18)19(24)14-4-6-16(21)7-5-14/h2-10,12,22H,11H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGIZSICKDKUGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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